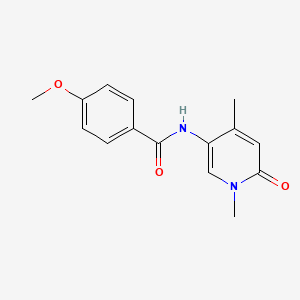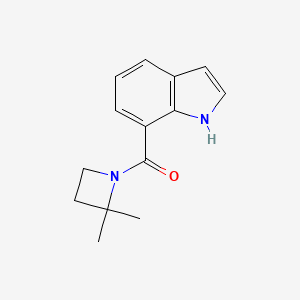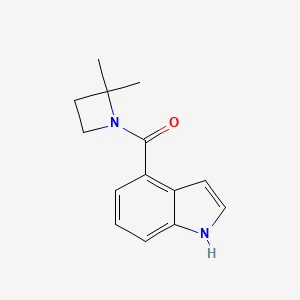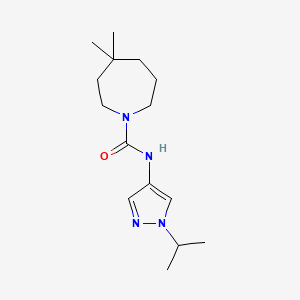
(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone, also known as BM-TM, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone is not fully understood, but it is believed to act through multiple pathways. One study found that (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Another study found that (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has been shown to improve glucose tolerance and insulin sensitivity in diabetic rats. (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has several advantages for lab experiments, including its ease of synthesis and low cost. However, (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has limited solubility in water, which may make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the potential side effects and toxicity of (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone.
Direcciones Futuras
There are several potential future directions for research on (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone. One area of interest is its potential use in combination with other drugs for the treatment of cancer or diabetes. Another area of interest is the development of more potent and selective (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone analogues. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone.
In conclusion, (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone is a synthetic compound with potential therapeutic properties that has gained interest in the scientific community. Its ease of synthesis and low cost make it an attractive candidate for further research. Further studies are needed to fully understand the mechanism of action and potential side effects of (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone, as well as its potential use in the treatment of various diseases.
Métodos De Síntesis
(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone can be synthesized through a multi-step process involving the reaction of 3-bromo-4-methylbenzaldehyde with thiourea, followed by the reaction of the resulting intermediate with chloroacetyl chloride. The final product is obtained through the reaction of the intermediate with sodium methoxide.
Aplicaciones Científicas De Investigación
(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has been the subject of several scientific studies due to its potential therapeutic properties. One study found that (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study found that (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has anti-cancer properties by inducing apoptosis in cancer cells. (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has also been studied for its potential use in treating diabetes, as it has been shown to improve insulin sensitivity in diabetic rats.
Propiedades
IUPAC Name |
(3-bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNOS/c1-8-2-3-9(6-10(8)12)11(14)13-4-5-15-7-13/h2-3,6H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEMQJLKBDEPQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCSC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7585339.png)


![3-(2,2-Dimethylazetidine-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585364.png)

![2-Benzylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585382.png)
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7585386.png)
![1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-ol](/img/structure/B7585394.png)


![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one](/img/structure/B7585434.png)

![1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7585440.png)